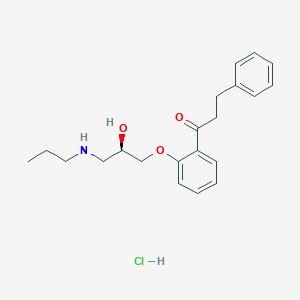

(r)-(+)-Propafenone hydrochloride

Description

Historical Context and Evolution of Antiarrhythmic Research

The quest to control heart rhythm disturbances dates back to the 18th century, with early observations of the effects of cinchona bark, the source of quinine, on palpitations. oup.com The 20th century saw a more systematic approach to the discovery and development of antiarrhythmic drugs. oup.comnih.gov Early antiarrhythmic agents were often discovered empirically, with their mechanisms of action being elucidated later. oup.com

A pivotal moment in antiarrhythmic research was the development of the Vaughan Williams classification system in the 1970s. oup.comnih.govox.ac.uk This system categorized antiarrhythmic drugs based on their primary electrophysiological effects on the cardiac action potential. oup.comox.ac.uk Propafenone (B51707) is classified as a Class 1C antiarrhythmic agent, signifying its primary action as a blocker of the fast sodium channels in cardiac cells. wikipedia.orgpatsnap.comnih.gov This action leads to a slowing of conduction velocity and a decrease in the excitability of myocardial cells. wikipedia.orgnih.gov

The late 1970s and 1980s saw the introduction of several new sodium channel-blocking agents, including propafenone, which was approved for use in the United States in 1989. wikipedia.orgahajournals.org However, the landscape of antiarrhythmic drug development was significantly altered by landmark clinical trials in the early 1990s, such as the Cardiac Arrhythmia Suppression Trial (CAST). oup.comrxlist.com These trials highlighted the potential for proarrhythmic effects, where the drugs themselves could induce or worsen arrhythmias, particularly in patients with structural heart disease. oup.comrxlist.com This led to a more cautious approach to the use of Class I antiarrhythmics and spurred further research into safer and more effective therapies. researchgate.net

Stereochemical Significance of Propafenone Enantiomers

A crucial aspect of propafenone research lies in its stereochemistry. Propafenone is administered as a racemic mixture, meaning it contains equal amounts of its two enantiomers: (R)-(+)-propafenone and (S)-(-)-propafenone. ahajournals.org While these molecules have the same chemical formula and connectivity, they are non-superimposable mirror images of each other, a property known as chirality. ntu.edu.sg This difference in three-dimensional structure leads to significant variations in their pharmacological effects, a phenomenon known as stereoselectivity. ahajournals.orgchapman.edu

Research has demonstrated that both (R)- and (S)-propafenone possess comparable Class 1C antiarrhythmic activity, meaning they are equipotent in blocking cardiac sodium channels. nih.gov This effect is responsible for the drug's primary therapeutic action of slowing conduction in the heart. nih.gov

However, the enantiomers exhibit a marked difference in their beta-blocking activity. The (S)-enantiomer is a potent beta-adrenoceptor antagonist, while the (R)-enantiomer has a much weaker effect. nih.gov The beta-blocking activity of (S)-propafenone is estimated to be about 50 times greater than that of (R)-propafenone. nih.gov This stereospecificity has significant implications, as the beta-blocking effect can contribute to some of the side effects of racemic propafenone. wikipedia.orgnih.gov

Overview of Research Domains for the Chemical Compound

The unique pharmacological profile of (R)-(+)-propafenone hydrochloride has made it a valuable tool in several areas of academic research. These investigations aim to dissect the specific contributions of its sodium channel-blocking and other potential activities, separate from the beta-blocking effects of its S-counterpart.

A significant area of research focuses on the potential for more specific antiarrhythmic therapy. By using optically pure (R)-propafenone, researchers can investigate the effects of sodium channel blockade without the confounding influence of significant beta-blockade. nih.gov This allows for a clearer understanding of the role of sodium channel modulation in various arrhythmia models.

Recent studies have explored the role of (R)-propafenone as an inhibitor of the ryanodine (B192298) receptor 2 (RyR2), a protein involved in calcium handling within cardiac cells. ahajournals.org Pathological calcium leak through RyR2 channels is believed to be a trigger for atrial fibrillation. ahajournals.org Mechanistic clinical trials have been designed to compare the effects of (R)- and (S)-propafenone on the inducibility of atrial fibrillation, aiming to determine if targeting RyR2 with (R)-propafenone can prevent the initiation of this arrhythmia. ahajournals.org

The stereoselective disposition and metabolism of propafenone enantiomers continue to be an active area of investigation. ahajournals.orgnih.govnih.gov Research in this domain examines how factors such as genetic polymorphisms in metabolic enzymes can affect the plasma concentrations and clearance of (R)- and (S)-propafenone, which can have clinical implications. nih.gov

Interactive Data Table: Pharmacological Properties of Propafenone Enantiomers

| Enantiomer | Primary Antiarrhythmic Activity (Sodium Channel Blockade) | Beta-Blocking Activity |

| (R)-(+)-Propafenone | Present nih.gov | Weak nih.gov |

| (S)-(-)-Propafenone | Present nih.gov | Potent nih.gov |

Detailed Research Findings

Table 1: Comparative Effects of Propafenone Enantiomers on Cardiac Parameters

| Parameter | Racemic (R,S)-Propafenone | (R)-(+)-Propafenone | (S)-(-)-Propafenone |

| His Bundle Conduction | Significant Increase nih.gov | Significant Increase (+79% +/- 27%) nih.gov | Significant Increase (+69% +/- 9%) nih.gov |

| Maximal Pacing Rate (Atrial) | Significant Decrease nih.gov | Significant Decrease (-54% +/- 10%) nih.gov | Significant Decrease (-57% +/- 8%) nih.gov |

| Maximal Pacing Rate (Ventricular) | Significant Decrease nih.gov | Significant Decrease (-42% +/- 6%) nih.gov | Significant Decrease (-43% +/- 6%) nih.gov |

| Rate Pressure Product | Significant Reduction (-5.2%) nih.gov | No Significant Change nih.gov | Significant Reduction (-5.9%) nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

107381-35-1 |

|---|---|

Molecular Formula |

C21H28ClNO3 |

Molecular Weight |

377.9 g/mol |

IUPAC Name |

1-[2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/t18-;/m1./s1 |

InChI Key |

XWIHRGFIPXWGEF-GMUIIQOCSA-N |

SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

Isomeric SMILES |

CCCNC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

Origin of Product |

United States |

Synthesis and Stereochemical Aspects

Synthetic Pathways and Methodologies

The synthesis of (R)-(+)-propafenone hydrochloride can be approached through conventional methods that produce a racemic mixture followed by resolution, or through more advanced stereoselective methods that aim to produce the (R)-enantiomer directly.

Conventional synthesis of propafenone (B51707) typically results in a racemic mixture, which must then be resolved to isolate the individual enantiomers. A common pathway starts from o-hydroxyacetophenone or its derivatives.

One established method involves the following key steps ijpsonline.com:

Preparation of the Chalcone (B49325) Intermediate : o-Hydroxyacetophenone is reacted with benzaldehyde (B42025) in an Aldol condensation reaction to form 2'-hydroxychalcone.

Reduction : The double bond of the chalcone is hydrogenated, often using a catalyst like Palladium on carbon (Pd/C), to yield 1-(2-hydroxyphenyl)-3-phenyl-1-propanone. ijpsonline.comwipo.int

Epoxidation : The resulting phenolic intermediate is then reacted with epichlorohydrin (B41342) in the presence of a base (e.g., sodium hydroxide) and sometimes a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to form the epoxide intermediate, 1-[2-(2,3-epoxypropoxy)phenyl]-3-phenylpropan-1-one. google.comrasayanjournal.co.in

Amination : The final step involves the ring-opening of the epoxide with n-propylamine. This reaction creates the chiral center of the molecule, resulting in a racemic mixture of (R)- and (S)-propafenone.

Salt Formation : The racemic base is then treated with hydrochloric acid to precipitate racemic propafenone hydrochloride. google.com

An alternative conventional route introduces the oxypropanolamine side chain first by reacting o-hydroxyacetophenone with epichlorohydrin, followed by reaction with n-propylamine. ijpsonline.comrasayanjournal.co.in The resulting compound is then subjected to an Aldol condensation with benzaldehyde and subsequent hydrogenation to furnish racemic propafenone. rasayanjournal.co.in

To avoid the challenges of resolving a racemic mixture, stereoselective synthetic methods, particularly chemoenzymatic approaches, have been developed. These methods leverage the high stereoselectivity of enzymes, such as lipases, to achieve kinetic resolution of a key chiral intermediate.

A prominent chemoenzymatic strategy involves the enzymatic kinetic resolution (KR) of a racemic intermediate, allowing for the separation of the two enantiomers early in the synthesis. unimi.itresearchgate.net One such process uses the lipase (B570770) Novozym® 435 for the hydrolytic kinetic resolution of a racemic chlorohydrin acetate (B1210297) derivative, rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate. unimi.itresearchgate.net

The key steps are:

Enzymatic Hydrolysis : The racemic acetate is subjected to hydrolysis catalyzed by Novozym® 435. The enzyme selectively hydrolyzes one enantiomer, for instance, the (1S)-acetate, to the corresponding alcohol, (S)-1-{o-[(2S)-3-chloro-2-hydroxypropoxy]phenyl}-3-phenyl-propan-1-one, leaving the other enantiomer, (R)-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate, unreacted. unimi.itresearchgate.net

Separation and Further Reaction : The resulting mixture of the alcohol ((S)-enantiomer) and the unreacted acetate ((R)-enantiomer) can be separated. The unreacted (R)-acetate is then hydrolyzed (e.g., using a different lipase like one from Candida rugosa) to yield the (R)-chlorohydrin. unimi.itresearchgate.net

Final Amination : The separated and enantiomerically enriched (R)-chlorohydrin is then reacted with n-propylamine, followed by treatment with hydrochloric acid, to yield the final product, this compound, with high enantiomeric excess (ee). unimi.itresearchgate.net Research has shown this final step can yield (R)-propafenone hydrochloride with an ee of 95%. researchgate.net

Another study demonstrated a similar kinetic resolution using lipase from Pseudomonas fluorescens or Thermomyces lanuginosus on racemic aryloxy-propan-2-yl acetates, achieving high enantiomeric excess (>99%) for the resulting (R)-alcohol intermediate. dntb.gov.ua

Separation and Enantiomeric Resolution Techniques

When propafenone is synthesized as a racemic mixture, the separation of the (R)-(+)- and (S)-(-)-enantiomers is a critical subsequent step. This process, known as enantiomeric resolution, can be accomplished through several methods.

One classical chemical method involves the formation of diastereomeric salts. This is achieved by reacting the racemic propafenone base with a single, pure enantiomer of a chiral acid (a resolving agent). youtube.com The resulting products are diastereomers (e.g., (R)-propafenone-(+)-tartrate and (S)-propafenone-(+)-tartrate), which have different physical properties, such as solubility. This difference allows them to be separated by conventional techniques like fractional crystallization. Once separated, the individual diastereomeric salts are treated with a base to liberate the pure enantiomer of propafenone, which can then be converted to the hydrochloride salt.

Membrane-based separation techniques have also emerged as a promising methodology for the scale-up of enantiomeric separations. mdpi.com Chiral liquid membranes, for example, combine membrane separation with chiral extraction technology, offering high separation factors. mdpi.com Another approach uses membranes for enantioselective filtration, where differences in size and interaction with enantioselective binding agents facilitate separation. mdpi.com

Furthermore, preparative chiral chromatography is a powerful tool for resolving enantiomers on a larger scale, directly separating the enantiomers based on their differential interactions with a chiral stationary phase.

Advanced Stereochemical Characterization Methods

Accurate determination of the enantiomeric purity of this compound is essential. Advanced analytical techniques, primarily chiral chromatography and spectroscopic methods, are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and reliable method for the enantioselective analysis of propafenone. nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. youtube.com

Several types of CSPs have proven effective for resolving propafenone enantiomers:

Polysaccharide-based CSPs : These are the most common and successful CSPs for propafenone. Columns such as Chiralpak AD (amylose derivative) and Chiralcel OD-H or OD-R (cellulose derivatives) provide excellent resolution. nih.govnih.govnih.gov The separation can be performed in both normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., sodium perchlorate (B79767)/acetonitrile) modes. nih.govnih.gov

Protein-based CSPs : Columns like Chiral-AGP (α1-acid glycoprotein) and Ultron ES-OVM (ovomucoid) have also been used. nih.gov The Chiral-AGP column, in particular, has been successfully employed for the stereospecific determination of propafenone and its metabolites in plasma, often coupled with mass spectrometric detection. nih.gov

The choice of mobile phase is critical and is optimized to achieve the best resolution. For polysaccharide-based columns, mixtures of alkanes (like hexane) and alcohols (like ethanol (B145695) or isopropanol), often with a small amount of an amine modifier like diethylamine, are common. nih.gov For protein-based columns, aqueous buffers with organic modifiers are typically used. nih.gov

Table 1: Examples of Chiral HPLC Conditions for Propafenone Enantiomer Separation

| Chiral Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|

| Chiralpak AD | Hexane-ethanol (88:12, v/v) + 0.1% diethylamine | UV (315 nm) | nih.gov |

| Chiralcel OD-R | 0.25 M Sodium perchlorate (pH 4.0)-acetonitrile (60:40, v/v) | Not Specified | nih.gov |

| Chiral-AGP | 10 mM Ammonium (B1175870) acetate buffer (pH 5.96)-1-propanol (100:9, v/v) | Mass Spectrometry (MS) | nih.gov |

While chromatography is the primary tool for quantification, spectroscopic methods can also provide information on enantiomeric purity and absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Standard NMR can confirm the chemical structure of propafenone. researchgate.netchemicalbook.com To differentiate enantiomers, which are indistinguishable in a standard achiral solvent, a chiral environment must be introduced. This can be done by using Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs). uff.br Reacting propafenone with a CDA creates diastereomers that will exhibit distinct signals in the NMR spectrum. Alternatively, adding a CSA to the NMR sample can induce small, but measurable, differences in the chemical shifts of the two enantiomers. uff.br

Circular Dichroism (CD) : This technique measures the differential absorption of left- and right-circularly polarized light. Since enantiomers have opposite and equal CD spectra, this method is inherently sensitive to chirality. It can be used to determine the absolute configuration of the eluates from an HPLC column when a CD detector is used in-line, confirming the elution order of the (R)- and (S)-enantiomers. nih.gov

Molecular Pharmacology and Electrophysiological Mechanisms

Ion Channel Modulation and Interactions in Preclinical Models

(R)-(+)-Propafenone hydrochloride is a potent blocker of the fast inward sodium current (INa), a fundamental mechanism for its classification as a Class 1C antiarrhythmic agent. patsnap.comwikipedia.org This blockade reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and a slowing of conduction velocity in the myocardium. patsnap.comrxlist.com Studies have demonstrated that both the (R)- and (S)-enantiomers of propafenone (B51707) possess equivalent potency in blocking sodium channels. fda.govnih.gov This action is crucial in suppressing the rapid and abnormal electrical impulses that underlie many cardiac arrhythmias. patsnap.com In preclinical models, this effect manifests as a prolongation of the PR interval and a widening of the QRS complex on the electrocardiogram. fda.gov

In addition to its primary effect on sodium channels, this compound also exhibits modulatory effects on calcium channels (ICa). At very high concentrations, propafenone can inhibit the slow inward current carried by calcium ions. drugbank.com However, this calcium antagonist effect is generally considered weak and is not thought to be a primary contributor to its antiarrhythmic efficacy at therapeutic concentrations. drugbank.comnih.gov

Propafenone inhibits the transient outward current (Ito) and the delayed rectifier potassium current (IKr). nih.gov The blockade of IKr, which is crucial for cardiac repolarization, can lead to a prolongation of the action potential duration. patsnap.com

Furthermore, propafenone interacts with the inwardly rectifying potassium channel Kir2.1, which is a major component of the IK1 current in cardiomyocytes. nih.gov This current is vital for stabilizing the resting membrane potential and for the final phase of repolarization. nih.gov Research indicates that propafenone can act as an agonist for Kir2.1 channels at low concentrations, acutely increasing the IK1 current. nih.govresearchgate.net This effect is thought to be mediated by binding to a specific cysteine residue (Cys311) on the Kir2.1 protein, which in turn decreases the channel's affinity for intracellular polyamines that normally cause rectification. nih.govresearchgate.net However, at higher concentrations, propafenone exhibits a blocking effect on Kir2.1 channels. nih.gov Chronic application of propafenone has also been shown to increase the functional expression of Kir2.1 channels in vitro. nih.gov

The modulation of various potassium channels, including KV, KA, BKCa, and KATP channels, has also been observed in vascular smooth muscle cells, indicating a broader spectrum of activity on potassium channels beyond the heart. nih.gov

Adrenergic Receptor Interactions and Stereospecificity

A key distinguishing feature between the enantiomers of propafenone lies in their interaction with beta-adrenergic receptors. The (S)-enantiomer is a more potent β-antagonist than the (R)-enantiomer. fda.govfda.gov In fact, the eudismic ratio of (S)- over (R)-propafenone for beta-adrenoceptor binding inhibition has been reported to be 54. nih.gov This indicates a marked stereoselectivity, with the (S)-isomer being primarily responsible for the beta-blocking effects observed with the racemic mixture. nih.govnih.gov

Conversely, (R)-propafenone is a notable inhibitor of the ryanodine (B192298) receptor 2 (RyR2), a calcium release channel in the sarcoplasmic reticulum, while the (S)-enantiomer is a much weaker inhibitor. ahajournals.org This stereospecific action on RyR2 suggests a potential role for (R)-propafenone in modulating intracellular calcium handling, which is distinct from its beta-blocking counterpart. ahajournals.org

| Feature | (R)-(+)-Propafenone | (S)-(-)-Propafenone |

| Sodium Channel (INa) Blockade | Potent | Potent |

| Beta-Adrenergic Blockade | Weak | Potent |

| Ryanodine Receptor 2 (RyR2) Inhibition | Potent Inhibitor | Weak Inhibitor |

Intracellular Signaling Pathway Modulation in Cellular Systems

The interaction of this compound with adrenergic receptors and ion channels can indirectly modulate intracellular signaling pathways. The weak beta-adrenergic blocking activity of the (R)-enantiomer means it has less impact on the cyclic adenosine (B11128) monophosphate (cAMP) pathway compared to the (S)-enantiomer. drugbank.com The more significant interaction of (R)-propafenone with RyR2 channels suggests a more direct influence on intracellular calcium signaling. ahajournals.org By inhibiting RyR2, (R)-propafenone can potentially reduce spontaneous calcium release from the sarcoplasmic reticulum, a mechanism implicated in certain types of arrhythmias. ahajournals.org

Preclinical Electrophysiological Studies in Cellular and Tissue Models

Preclinical studies in various models have elucidated the electrophysiological effects of propafenone. In isolated cardiac tissues and cells, propafenone has been shown to reduce the maximum rate of rise of the action potential (Vmax) and its amplitude. nih.gov It also increases the duration of the action potential. nih.gov

In studies on spontaneously beating Langendorff-perfused guinea pig hearts, both (R)- and (S)-propafenone produced significant increases in His-Purkinje conduction time and comparable decreases in the maximal rate of pacing with 1:1 conduction in both atrial and ventricular myocardium, confirming their equal Class 1 antiarrhythmic activity. nih.gov

Electrophysiology studies in patients with ventricular tachycardia have demonstrated that propafenone prolongs atrioventricular (AV) nodal conduction time (AH interval) and His-Purkinje conduction time (HV interval). rxlist.comnih.gov It has little effect on the atrial functional refractory period but prolongs the AV nodal functional and effective refractory periods. rxlist.com In patients with Wolff-Parkinson-White syndrome, propafenone reduces conduction and increases the effective refractory period of the accessory pathway. rxlist.com

Studies using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMCs) have further validated the effects of propafenone and its analogues on cardiac ion channels, providing a human-relevant in vitro model for assessing electrophysiological properties. nih.gov

| Parameter | Effect of Propafenone | Reference |

| Sinus Cycle Length | No significant effect | nih.gov |

| PR Interval | Prolonged | fda.gov |

| QRS Duration | Increased | nih.gov |

| Ventricular Effective Refractory Period | Increased | nih.gov |

| Atrioventricular (AV) Nodal Conduction Time (AH interval) | Prolonged | rxlist.comnih.gov |

| His-Purkinje Conduction Time (HV interval) | Prolonged | rxlist.comnih.gov |

| Accessory Pathway Conduction (WPW) | Reduced | rxlist.com |

Isolated Cardiac Tissue Models (e.g., Purkinje Fibers, Myocardial Fibers)

Studies on isolated cardiac tissues have been instrumental in characterizing the electrophysiological effects of propafenone. In both sheep Purkinje fibers and guinea-pig ventricular muscle, propafenone has been shown to decrease the amplitude and the maximum upstroke velocity (Vmax) of the action potential. nih.gov It also shifts the resting membrane potential to less negative values. nih.gov

A key finding is that propafenone's effects can differ between tissue types. For instance, in Purkinje fibers, it slows conduction velocity and shortens the action potential duration, whereas in ventricular muscle, it has no effect on the action potential duration. nih.gov This differential effect can increase the disparity in action potential duration between Purkinje fibers and ventricular muscle, potentially leading to an increased inhomogeneity of ventricular repolarization. nih.gov Such a phenomenon is thought to contribute to the risk of reentrant tachyarrhythmias. nih.gov

Furthermore, propafenone reduces the fast inward sodium current in Purkinje fibers and, to a lesser extent, in myocardial fibers. drugs.com This action leads to an increased diastolic excitability threshold and a prolonged effective refractory period. drugs.com The compound also suppresses normal automaticity in Purkinje fibers and triggered activity. nih.govdrugs.com

Research comparing the enantiomers of propafenone on Langendorff-perfused guinea pig hearts revealed that both (R)- and (S)-propafenone have comparable effects on His bundle conduction and decrease the maximal rate of pacing in both atrial and ventricular myocardium, indicating equal efficacy in their Class I antiarrhythmic activity related to sodium channel blockade. nih.gov

Interactive Table: Effects of Propafenone on Isolated Cardiac Tissues

| Tissue Type | Parameter | Effect of Propafenone | Reference |

| Sheep Purkinje Fibers | Action Potential Amplitude | Decrease | nih.gov |

| Vmax of Action Potential | Decrease | nih.gov | |

| Resting Membrane Potential | Shift to less negative values | nih.gov | |

| Conduction Velocity | Slowed | nih.gov | |

| Action Potential Duration | Shortened | nih.gov | |

| Guinea-Pig Ventricular Muscle | Action Potential Amplitude | Decrease | nih.gov |

| Vmax of Action Potential | Decrease | nih.gov | |

| Resting Membrane Potential | Shift to less negative values | nih.gov | |

| Action Potential Duration | No effect | nih.gov | |

| Myocardial Fibers | Fast Inward Sodium Current | Reduced | drugs.com |

| Diastolic Excitability Threshold | Increased | drugs.com | |

| Effective Refractory Period | Prolonged | drugs.com | |

| Guinea Pig Heart (Langendorff) | His Bundle Conduction | Increased | nih.gov |

| Atrial Pacing Rate (max) | Decreased | nih.gov | |

| Ventricular Pacing Rate (max) | Decreased | nih.gov |

Cellular Electrophysiological Assays (e.g., Patch-Clamp Techniques)

Patch-clamp techniques have provided a more granular understanding of how this compound interacts with specific ion channels at the cellular level. These studies have confirmed that propafenone is a potent blocker of multiple cardiac ion channels.

Propafenone blocks the fast sodium current (INa), which is its primary Class 1C antiarrhythmic action. ahajournals.orgpatsnap.com Both (R)- and (S)-propafenone are equally effective in blocking sodium channels. ahajournals.orgiu.edu This blockade is voltage- and use-dependent, meaning the drug has a higher affinity for channels that are open or frequently activated. nih.gov

In addition to sodium channels, propafenone also affects potassium channels. It has been shown to inhibit the transient outward current (Ito), the delayed rectifier currents (IKr and IKs), and the inwardly rectifying potassium current (IK1). nih.govoup.com The block of the human ether-à-go-go-related gene (HERG) channel, which is responsible for the IKr current, is voltage- and time-dependent, suggesting a preferential binding to the open state of the channel. oup.comoup.com The main metabolite of propafenone, 5-hydroxypropafenone (B19502), exhibits a similar blocking effect on HERG channels. oup.com Studies on expressed Kv1.4 channels in Xenopus oocytes showed that propafenone blocks these channels in a voltage-, use-, and concentration-dependent manner, with an IC50 of 121 µM/L. nih.gov

Propafenone also demonstrates inhibitory effects on L-type calcium currents (ICa), although typically at higher concentrations than those required for sodium and potassium channel blockade. oup.comnih.gov

Interactive Table: Effects of Propafenone on Cardiac Ion Channels

| Ion Channel | Current | Effect of Propafenone | Enantiomer Specificity | Reference |

| Sodium Channel | INa | Blockade | (R) = (S) | ahajournals.orgiu.edu |

| Potassium Channel (HERG) | IKr | Blockade | Not specified | oup.comoup.com |

| Potassium Channel (Kv1.4) | Ito | Blockade | Not specified | nih.gov |

| L-type Calcium Channel | ICa | Inhibition (at higher concentrations) | Not specified | oup.comnih.gov |

Mechanistic Studies on Intracellular Calcium Release Channels (e.g., Ryanodine Receptors (RyR2))

Recent research has highlighted the significant role of this compound in modulating intracellular calcium handling, specifically through its interaction with the cardiac ryanodine receptor (RyR2), a critical component of the sarcoplasmic reticulum calcium release mechanism.

(R)-propafenone has been identified as an inhibitor of RyR2 channels. ahajournals.orgnih.gov This is a stereospecific effect, with the (R)-enantiomer being a more potent RyR2 inhibitor than the (S)-enantiomer. ahajournals.orgiu.edu In contrast, the (S)-enantiomer possesses beta-blocking activity, which is not a characteristic of (R)-propafenone. ahajournals.org

The inhibition of RyR2 by (R)-propafenone is state-dependent, with the drug preferentially blocking the open state of the channel. nih.gov This mechanism is thought to be particularly relevant in conditions associated with increased RyR2 activity and spontaneous calcium release, such as catecholaminergic polymorphic ventricular tachycardia (CPVT). nih.govnih.gov In cellular models of CPVT, (R)-propafenone has been shown to suppress arrhythmogenic calcium waves. nih.govnih.gov The potency of this suppression is dependent on the activity level of the RyR2 channels, with higher activity leading to greater potency of the drug. nih.govdoaj.org

Studies in mice models of CPVT have demonstrated that (R)-propafenone can prevent exercise-induced ventricular tachycardia. nih.gov A clinical trial investigating the effects of the individual enantiomers on atrial fibrillation (AF) inducibility found no significant difference between (R)- and (S)-propafenone. ahajournals.orgnih.gov However, the study was confounded by a high rate of inducible atrial flutter, a known consequence of sodium channel blockade by both enantiomers. ahajournals.orgnih.gov Despite this, the distinct action of (R)-propafenone on RyR2 remains a key area of investigation for its potential therapeutic benefits in arrhythmias driven by abnormal calcium handling. iu.edu

Interactive Table: Stereospecific Effects of Propafenone Enantiomers

| Target | (R)-(+)-Propafenone | (S)-(-)-Propafenone | Reference |

| Sodium Channel (INa) | Potent Blocker | Potent Blocker | ahajournals.orgiu.edu |

| Ryanodine Receptor 2 (RyR2) | Inhibitor | Weak Inhibitor | ahajournals.orgnih.gov |

| Beta-Adrenergic Receptors | No significant effect | Blocker | ahajournals.org |

Stereoselective Metabolism and Biotransformation Pathways

Cytochrome P450 Enzyme System Contributions

The initial and most significant metabolic steps for propafenone (B51707) are oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. These reactions are the primary determinants of the plasma concentrations of the parent drug and its active metabolites. researchgate.netmdpi.com

The major metabolic pathway for propafenone is 5-hydroxylation, a reaction predominantly catalyzed by the polymorphic enzyme CYP2D6. nih.govnih.gov This process leads to the formation of 5-hydroxypropafenone (B19502) (5-OHP), an active metabolite. nih.govresearchgate.net In vitro studies using human liver microsomes have demonstrated a notable stereoselectivity in this pathway. nih.gov

When the individual enantiomers are incubated, there is a substantial difference in their metabolism. (S)-propafenone is hydroxylated at a faster rate (Vmax of 10.2 pmol/µg/hr) compared to (R)-propafenone (Vmax of 5.5 pmol/µg/hr). nih.gov However, (R)-propafenone exhibits a higher affinity for the enzyme, as indicated by its lower Michaelis-Menten constant (Km) of 3.0 µM, compared to 5.3 µM for the (S)-enantiomer. nih.gov This suggests that while (S)-propafenone is metabolized more rapidly at saturating concentrations, (R)-propafenone binds more readily to CYP2D6 at lower concentrations.

Interestingly, when a pseudoracemate is incubated, this substrate stereoselectivity is not observed. nih.gov Furthermore, there is a competitive interaction between the enantiomers for CYP2D6-mediated 5-hydroxylation, with (R)-propafenone acting as a more potent inhibitor of the metabolism of the (S)-enantiomer than vice versa. nih.gov This interaction can have therapeutic implications, as the beta-blocking activity of propafenone resides primarily in the (S)-enantiomer. nih.govnih.gov

Table 1: Kinetic Parameters of Propafenone 5-Hydroxylation by CYP2D6

| Enantiomer | Vmax (pmol/µg/hr) | Km (µM) |

|---|---|---|

| (S)-Propafenone | 10.2 | 5.3 |

| (R)-Propafenone | 5.5 | 3.0 |

Data from in vitro studies with human liver microsomes. nih.gov

Another important metabolic pathway for propafenone is N-dealkylation, which results in the formation of another active metabolite, norpropafenone (N-depropylpropafenone). nih.govresearchgate.net This reaction is primarily mediated by CYP3A4 and, to a lesser extent, CYP1A2. nih.govnih.govnih.gov Studies have shown that CYP2D6 also contributes to N-dealkylation. nih.gov

The formation of norpropafenone is also stereoselective and is significantly reduced when racemic propafenone is incubated compared to the individual enantiomers. nih.gov In vitro studies have revealed that both CYP1A2 and CYP3A4 catalyze the N-dealkylation of propafenone. nih.gov Antibodies against CYP3A4 and CYP1A2 have been shown to inhibit the formation of norpropafenone by 54% and 24%, respectively. nih.gov

Non-CYP Metabolic Pathways (e.g., Glucuronidation, Sulfation) and Stereoselectivity

Following the initial oxidation by CYP enzymes, propafenone and its metabolites can undergo Phase II conjugation reactions, such as glucuronidation and sulfation, which are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively. numberanalytics.comyoutube.com These reactions increase the water solubility of the compounds, facilitating their excretion. uomus.edu.iq

Studies in healthy Chinese volunteers have shown that glucuronidation is a significant and stereoselective pathway in propafenone metabolism. nih.govresearchgate.net The partial clearance of (S)-propafenone via glucuronidation is lower than that of (R)-propafenone. nih.gov This suggests that the disposition difference between the enantiomers can be at least partly attributed to stereoselective glucuronidation. nih.govresearchgate.net

Furthermore, the conjugation of the 5-OHP metabolite also exhibits stereoselectivity. Glucuronidation favors the (S)-enantiomer of 5-OHP, while sulfation shows a strong preference for the (R)-enantiomer. nih.govresearchgate.net

Enantiomeric Disposition and Interconversion Mechanisms

The stereoselective metabolism of propafenone leads to significant differences in the disposition of its enantiomers. In individuals who are extensive metabolizers of CYP2D6 substrates, the area under the plasma concentration-time curve (AUC) for (S)-propafenone is significantly higher than for (R)-propafenone. nih.govnih.gov This is consistent with the finding that the elimination of (S)-propafenone is impaired when administered as a racemate due to inhibition by (R)-propafenone. nih.gov Conversely, the elimination of (R)-propafenone appears to be accelerated in the presence of the (S)-enantiomer. nih.gov

Studies have investigated the possibility of in vivo interconversion between the (R)- and (S)-enantiomers, a phenomenon observed with some other drugs. However, research has shown no evidence of (S)-propafenone formation after the administration of the (R)-enantiomer, and vice versa, ruling out this mechanism as a contributor to the observed enantiomeric disposition. ahajournals.org

Influence of Substrate Concentration on Metabolic Stereoselectivity

The stereoselectivity of propafenone metabolism can be influenced by the concentration of the substrate. In the case of N-dealkylation mediated by CYP3A4, stereoselectivity is observed at low substrate concentrations, with the (R)-enantiomer being metabolized preferentially. nih.gov However, this stereoselectivity is lost at high substrate concentrations. nih.gov

Kinetic studies have shown that for CYP3A4-mediated metabolism, the Vmax for (S)-propafenone is significantly greater than for (R)-propafenone, while the Km for (R)-propafenone is significantly lower than for the (S)-enantiomer. nih.gov This indicates a higher affinity of the enzyme for the (R)-enantiomer. At high substrate concentrations, an enantiomer-enantiomer interaction occurs, leading to a loss of stereoselectivity. nih.gov (R)-propafenone has been shown to inhibit the metabolism of the (S)-isomer. nih.gov

Metabolite Characterization and Pharmacological Activity in Preclinical Models

Both 5-hydroxypropafenone and norpropafenone are not just metabolic byproducts but possess pharmacological activity. nih.govnih.gov Preclinical studies in canine Purkinje fibers have demonstrated that these metabolites have potent electrophysiologic effects. nih.gov

Pharmacogenomics and Genetic Determinants of Metabolism

CYP2D6 Genetic Polymorphism and Resultant Metabolic Phenotypes

The primary metabolic pathway for propafenone (B51707) is 5-hydroxylation, a process catalyzed by the highly polymorphic enzyme CYP2D6. nih.govg-standaard.nlresearchgate.net Genetic variations in the CYP2D6 gene can lead to different metabolic phenotypes, which are broadly categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.govgenesight.com

Individuals who are poor metabolizers (PMs) have little to no CYP2D6 enzyme activity. g-standaard.nl This is often due to carrying two non-functional CYP2D6 alleles. nih.gov In these individuals, the metabolism of propafenone is significantly slower, leading to substantially higher plasma concentrations of the parent drug and minimal to no formation of the 5-hydroxypropafenone (B19502) metabolite. nih.govnih.gov Studies have shown that at a dose of 300 mg, the area under the curve (AUC), maximum concentration (Cmax), and half-life of propafenone in PMs were 2.4-fold, 11.2-fold, and 4.7-fold higher, respectively, compared to extensive metabolizers. nih.gov Approximately 6% of Caucasians are CYP2D6 poor metabolizers. nih.govnih.gov

Extensive metabolizers (EMs) have normal CYP2D6 enzyme activity and metabolize propafenone at a typical rate. nih.gov In these individuals, the 5-hydroxylation pathway is active, leading to lower plasma concentrations of propafenone and the formation of its active metabolite, 5-hydroxypropafenone. g-standaard.nlnih.gov

Intermediate metabolizers (IMs) possess one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased CYP2D6 enzyme activity compared to EMs. g-standaard.nlnih.gov This can lead to increased plasma concentrations of propafenone, though generally not to the extent seen in PMs. g-standaard.nlnih.gov

Ultrarapid metabolizers (UMs) have multiple copies of the CYP2D6 gene, leading to increased enzyme activity. nih.gov This results in faster metabolism of propafenone and lower plasma concentrations, which may potentially reduce the drug's efficacy. nih.govnih.gov

The Dutch Pharmacogenetics Working Group (DPWG) provides specific recommendations based on CYP2D6 phenotype, suggesting a dose reduction for PMs. nih.gov However, for IMs and UMs, there is currently insufficient data to provide a specific dose adjustment recommendation. nih.gov

Table 1: Impact of CYP2D6 Phenotype on Propafenone Pharmacokinetics (300 mg dose)

| Phenotype | AUC (µg·h/mL) | Cmax (µg/mL) | t1/2 (h) | Fold Increase vs. EM |

|---|---|---|---|---|

| Poor Metabolizer (PM) | 15.9 | 1.10 | 12.8 | 2.4 (AUC), 11.2 (Cmax), 4.7 (t1/2) |

| Extensive Metabolizer (EM) | 6.6 | 0.10 | 2.7 | - |

Data sourced from a meta-analysis of pharmacokinetic studies. nih.gov

Other Cytochrome P450 Genetic Variations (e.g., CYP3A4, CYP1A2) Influencing Metabolism

While CYP2D6 is the primary enzyme in the 5-hydroxylation of propafenone, other cytochrome P450 enzymes, namely CYP3A4 and CYP1A2, are involved in the N-dealkylation pathway, leading to the formation of another active metabolite, norpropafenone. nih.govg-standaard.nlnih.gov

Genetic variations in CYP3A4 and CYP1A2 can also influence the metabolism of propafenone. nih.govnih.gov For instance, drugs that inhibit CYP3A4, such as ketoconazole (B1673606) and erythromycin, or substances like grapefruit juice, can increase plasma levels of propafenone. nih.govdrugs.comwikipedia.org Similarly, inhibitors of CYP1A2 can affect its metabolism. nih.gov

The simultaneous inhibition of both CYP2D6 and CYP3A4, or the presence of a CYP2D6 poor metabolizer phenotype combined with a CYP3A4 inhibitor, is considered particularly hazardous and can lead to significantly increased propafenone concentrations. nih.govnih.govdrugs.com This combination should be avoided. nih.govdrugs.com

Genetic Factors Influencing Drug Transporter Activity (e.g., ABCB1/P-glycoprotein)

The transport of drugs across cell membranes is mediated by various transporter proteins, including P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. nih.gov Propafenone and its major metabolites have been shown to interact with P-glycoprotein. nih.gov

Research indicates that propafenone and its metabolites, 5-hydroxypropafenone and N-desalkylpropafenone, are inhibitors of human P-glycoprotein. nih.gov This inhibition can lead to drug-drug interactions, such as the well-documented increase in digoxin (B3395198) plasma concentrations when co-administered with propafenone. nih.gov While propafenone and N-desalkylpropafenone themselves are not significant substrates for P-gp, the metabolite 5-hydroxypropafenone is translocated by this transporter. nih.gov

Genetic polymorphisms in the ABCB1 gene could potentially influence the disposition and effects of propafenone and its metabolites, although this area requires further investigation to establish clear clinical implications.

Genomic Associations with Pharmacological Responses at the Molecular and Cellular Level

The pharmacological effects of propafenone are directly linked to its interaction with cardiac sodium channels, leading to a reduction in the fast inward sodium current. drugbank.comwikipedia.org Genetic variations in the genes encoding these channels, such as SCN5A, could theoretically modulate the response to propafenone. For example, a common polymorphism in SCN5A has been associated with the unmasking of Brugada pattern on an ECG in a patient treated with propafenone. pharmgkb.org

Furthermore, the beta-blocking activity of propafenone is influenced by its metabolism. nih.gov In CYP2D6 poor metabolizers, the higher plasma concentrations of the parent compound, which has a higher affinity for beta-receptors than its metabolites, can lead to more pronounced beta-blockade, especially at lower doses. nih.gov This demonstrates a direct link between a specific genetic profile (CYP2D6 poor metabolizer status) and a distinct pharmacological response at the receptor level.

Studies in pediatric and young adult populations have also suggested an association between CYP2D6 activity scores and the occurrence of adverse events, highlighting the clinical relevance of genetic determinants in predicting pharmacological responses. childrensmercy.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (R)-(+)-Propafenone hydrochloride |

| 5-hydroxypropafenone |

| Norpropafenone (N-depropylpropafenone) |

| Digoxin |

| Ketoconazole |

| Erythromycin |

| Desipramine |

| Paroxetine |

| Ritonavir |

| Sertraline |

| Amiodarone |

| Sotalol |

| Disopyramide |

| Quinidine |

| Flecainide |

| Mavacamten |

| Nortriptyline |

| Amitriptyline |

| Procaine |

| Metoprolol |

| Propranolol |

Structure Activity Relationships Sar and Derivative Research

Molecular Structural Modifications and Their Impact on Receptor Affinity and Ion Channel Modulation

Stereoselectivity plays a crucial role in the receptor affinity of propafenone (B51707). The (S)-enantiomer exhibits significantly greater beta-blocking activity compared to the (R)-enantiomer. nih.gov In contrast, both the (R)- and (S)-enantiomers demonstrate comparable effects on sodium channel-dependent antiarrhythmic activity. nih.gov This difference in stereoselective effects suggests that the beta-blocking action can be minimized while retaining the desired antiarrhythmic properties by using the optically pure (R)-propafenone hydrochloride. nih.gov

Modifications to the propafenone molecule have been shown to influence its interaction with ion channels. For instance, studies on propafenone analogs have revealed that lipophilicity and the presence of a hydrogen bond acceptor are important for their activity as inhibitors of P-glycoprotein (Pgp). nih.gov The reduction of the carbonyl group or its conversion to a methylether leads to a significant decrease in activity. nih.gov Furthermore, the distance between the carbonyl group and the nitrogen atom appears to be a critical factor for modulator potency. nih.gov

Research has also explored the effects of propafenone on potassium channels. At clinically relevant concentrations, propafenone blocks both the transient outward current (Ito) and the sustained outward current (Isus) in human atrial myocytes, primarily by interacting with the open state of the channels. nih.gov Interestingly, chronic application of propafenone can lead to an increase in the functional expression of KIR2.1 channels, which are responsible for the inward rectifier potassium current (IK1). nih.gov

Rational Design and Synthesis of Propafenone Analogues

The insights gained from SAR studies have guided the rational design and synthesis of novel propafenone analogues. The goal of these efforts is often to enhance a specific desired activity or to introduce new therapeutic properties.

One area of focus has been the development of propafenone derivatives with multidrug resistance (MDR) modulating activity. nih.gov A series of 5-hydroxy and 5-benzyloxy analogs of propafenone have been synthesized and evaluated for their ability to inhibit daunomycin efflux. nih.gov The synthesis of these compounds involves key steps such as selective reduction and alkylation. nih.gov

Another approach has involved the synthesis of novel propafenone analogues based on pre-Quantitative Structure-Activity Relationship (QSAR) and pharmacophoric studies. researchgate.net These studies led to the design of analogues with the general structure 1-[2-[2-hydroxy-3-[4-substituted-1-piperazinyl]-1-propoxy]phenyl-1-propanone, which were synthesized by condensing 1-[2-[2,3-epoxypropoxy]phenyl]-3-phenyl-1-propanone with substituted piperazines. researchgate.net

The synthesis of stereoisomers of propafenone-type MDR modulators, such as GP-88, has also been undertaken. nih.gov These synthetic strategies have allowed for the investigation of the impact of stereochemistry on P-glycoprotein inhibitory activity. nih.gov

Computational Modeling and Molecular Docking Studies for Drug-Target Interactions

Computational modeling and molecular docking have become invaluable tools for understanding the interactions between propafenone and its biological targets at a molecular level. These methods provide insights that can guide the design of more potent and selective derivatives.

Mathematical models have been developed to describe the interaction of propafenone with cardiac sodium channels. nih.gov These models, which are based on experimental data, suggest that propafenone molecules primarily access their binding sites when the channels are in inactivated states. nih.gov The model also helps to explain the use-dependent effects of the drug. nih.gov

Molecular docking studies have been employed to investigate the binding of propafenone-type inhibitors to P-glycoprotein (P-gp). nih.gov By docking a set of propafenone derivatives into homology models of P-gp, researchers have been able to identify potential binding hypotheses and key amino acid residues involved in the interaction, such as Y307. nih.gov These studies suggest that propafenone binds within the transmembrane helices of P-gp. nih.gov

Replica exchange molecular dynamics (REMD) simulations have also been used to study the molecular interactions of propafenone, for example, with the Aβ16-22 peptide, providing insights into its potential role in inhibiting amyloid-beta oligomerization. researchgate.net

Preclinical Evaluation of Novel Propafenone Derivatives and Analogues

Newly synthesized propafenone derivatives and analogues undergo rigorous preclinical evaluation to assess their pharmacological activity and potential therapeutic utility. These evaluations are conducted using both in vitro and in vivo models.

For instance, novel propafenone analogues designed as potential modulators of adriamycin resistance were evaluated in an adriamycin-resistant murine cell line (P388/ADR). researchgate.net The chemosensitizing activity of these analogues was assessed using methods such as the tetrazolium bromide (MTT) and sulforhodamine B (SRB) assays. researchgate.net

The antiarrhythmic effects of newly developed propafenone derivatives have been tested in vivo using a rat model of aconitine-induced arrhythmia. ceon.rs In one study, derivatives with a chlorine or fluorine substituent on the ortho position of the benzyl (B1604629) moiety were evaluated. ceon.rs The results indicated that these particular derivatives did not offer a better antiarrhythmic effect than the parent compound, highlighting the importance of preclinical testing in guiding further drug development. ceon.rs

The evaluation of stereoisomers of the propafenone-type MDR-modulator GP-88 revealed that the (R)-configured isomers were generally more active as PGP inhibitors than the (S)-isomers. nih.gov This underscores the significance of stereochemistry in the design and evaluation of new propafenone derivatives. nih.gov

Interactive Data Table: Preclinical Evaluation of Propafenone Analogues

| Compound/Derivative | Model System | Assay | Key Finding | Reference |

| 5-hydroxy and 5-benzyloxy analogs | Daunomycin efflux assay system | MDR-modulating activity | 5-hydroxy derivatives fit log P/log potency correlation; 5-benzyloxy analogs showed similar EC50 values. | nih.gov |

| 1-[2-[2-hydroxy-3-[4-substituted-1-piperazinyl]-1-propoxy]phenyl-1-propanone analogs | Adriamycin resistant murine cell line (P388/ADR) | MTT and SRB assays | Majority of analogs exhibited potent chemosensitizing activity compared to verapamil. | researchgate.net |

| 5OCl-PF and 5OF-PF | Rat model of aconitine-induced arrhythmia | Anti-arrhythmic effect | Newly synthesized derivatives had no better antiarrhythmic effect than propafenone. | ceon.rs |

| GP-88 stereoisomers | PGP-inhibitory activity assay | PGP-inhibitory activity | (R)-configured isomers were more active than (S)-isomers. | nih.gov |

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Quantitative Analysis and Separation

Chromatographic methods are fundamental in the analysis of (R)-(+)-propafenone hydrochloride, enabling both the quantification of the compound and the separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of propafenone (B51707).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for the quantitative determination of propafenone hydrochloride in various samples, including bulk drug substance and pharmaceutical formulations. ijrps.comresearchgate.net RP-HPLC typically utilizes a non-polar stationary phase, such as a C18 column, and a more polar mobile phase. ijrps.comijcrt.org

One validated RP-HPLC method for propafenone hydrochloride uses an Inertsil ODS-3 Vs column with a mobile phase consisting of a 75:25 v/v mixture of acetonitrile (B52724):methanol (B129727):water (90:10). ijrps.com Detection is commonly performed using a PDA detector at a wavelength of 245 nm. ijrps.com This method demonstrated linearity in the concentration range of 1-5 µg/ml with a high correlation coefficient (R² > 0.999). ijrps.com Another method employs an Eclipse XDB-C18 column with a mobile phase of methanol and 10mM ammonium (B1175870) acetate (B1210297) buffer (70:30 v/v) at a detection wavelength of 246 nm. ijcrt.org

A rapid HPLC method for the simultaneous determination of propafenone and its metabolites in human serum has also been developed. nih.gov This method uses a C18 column with a gradient of acetonitrile and phosphate (B84403) buffer, with UV detection at 210 nm. nih.gov The method was found to be linear in the concentration range of 10-750 ng/ml. nih.gov

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Since propafenone is a chiral molecule, separating its enantiomers, (R)- and (S)-propafenone, is crucial. Chiral HPLC is the primary technique for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. csfarmacie.cznih.govchiralpedia.com

One method for the simultaneous quantification of R- and S-propafenone uses a Chiralpak AD column. nih.gov The separation is achieved using a mobile phase of n-hexane and 2-propanol with the addition of diethylamine. nih.gov This method yielded capacity factors (k') of 2.36 for (R)-propafenone and 3.82 for (S)-propafenone. nih.gov

Alternatively, indirect methods can be used. This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. chiralpedia.comnih.gov For instance, propafenone enantiomers can be derivatized with S(+)-1-(1-naphthyl) ethyl isocyanate, and the resulting diastereomers are separated on a C18 column with UV detection at 220 nm. nih.gov

Interactive Data Table: HPLC Methods for Propafenone Analysis

| Method | Column | Mobile Phase | Detection | Application | Reference |

| RP-HPLC | Inertsil ODS-3 Vs | Acetonitrile: Methanol: Water (90:10) in a 75:25 v/v ratio | PDA at 245 nm | Determination in pure drug and tablets | ijrps.com |

| RP-HPLC | Tracer excel C18 | Acetonitrile-phosphate buffer gradient | UV at 210 nm | Determination in human serum | nih.gov |

| RP-HPLC | Eclipse XDB –C18 | Methanol: 10mM ammonium acetate buffer (70:30% v/v) | UV at 246 nm | Estimation in pharmaceutical dosage form | ijcrt.org |

| Chiral HPLC | Chiralpak AD | n-hexane/2-propanol with diethylamine | Not Specified | Quantification of R- and S-propafenone in plasma | nih.gov |

| Indirect Chiral HPLC | C18 | Not Specified | UV at 220 nm | Determination of enantiomers in human plasma after derivatization | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers faster and more efficient separations compared to traditional HPLC. A simple and accurate RP-UFLC (Ultra-Fast Liquid Chromatography) method has been developed for the determination of propafenone hydrochloride. researchgate.netresearchgate.net This method utilizes an Enable C18G column with a mobile phase of methanol and 10 mM tetrabutylammonium (B224687) hydrogen sulfate (B86663) (95:05, v/v) in an isocratic mode. researchgate.netresearchgate.net Detection is carried out at 247 nm, and the retention time for propafenone is approximately 2.692 minutes. researchgate.netresearchgate.net The method was shown to be linear over a concentration range of 10–250 µg/ml. researchgate.netresearchgate.net

Spectroscopic and Spectrometric Methods for Structural Elucidation

Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure of this compound.

Mass Spectrometry (LC-MS/MS, HRMS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the sensitive and selective quantification of propafenone and its metabolites in biological matrices. nveo.orgoup.com This technique offers high sensitivity, allowing for the detection of low concentrations of the analyte.

In LC-MS/MS methods, propafenone is typically ionized using positive ion electrospray ionization (ESI+), and specific ion transitions are monitored in the multiple reaction monitoring (MRM) mode for quantification. nih.govresearchgate.net For example, the parent ion of propafenone at m/z 342.2 can be monitored. nih.gov

Several LC-MS/MS methods have been developed for the simultaneous determination of propafenone and its active metabolite, 5-hydroxypropafenone (B19502), in human plasma. oup.comnih.gov One such method achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL for both analytes with a short runtime of 4 minutes. Another method reported a linear range of 0.5–400 ng/mL for both propafenone and 5-hydroxypropafenone. oup.com

High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the confirmation of the elemental composition of the molecule.

Interactive Data Table: LC-MS/MS Methods for Propafenone Analysis

| Method | Column | Mobile Phase | Ionization/Detection | Application | Reference |

| LC-MS/MS | Thermo Betabasic C8 | Methanol and MilliQ water (80:20 v/v) with 0.1% formic acid | ESI+, MRM | Quantification in human plasma | nveo.org |

| LC-MS/MS | Hedera ODS-2 C18 | Methanol and 5 mM ammonium acetate with 0.2% formic acid (68:32, v/v) | ESI+, MRM | Quantification in human plasma | oup.comnih.gov |

| LC-MS | Hedara ODS-2 | Methanol–0.15% aqueous formic acid with 5 mmol/L ammonium acetate (55:45, v/v) | SIM (m/z 342.2) | Pharmacokinetic study in beagle dogs | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of this compound. nih.govmdpi.com

The NMR spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. researchgate.netnih.gov The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS). nih.govdocbrown.info

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of propafenone hydrochloride shows distinct signals for the aromatic and aliphatic protons. The aromatic region is complex due to the presence of two different phenyl rings. The aliphatic part of the spectrum contains signals for the propylamino group and the propanol (B110389) chain. nih.gov

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by their chemical environment. researchgate.netnih.gov A complete and unambiguous assignment of all ¹H and ¹³C NMR resonances for propafenone hydrochloride has been reported. nih.govmdpi.com

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for Propafenone Hydrochloride in DMSO-d₆

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Data derived from published research | researchgate.netnih.gov | researchgate.netnih.gov |

| Specific assignments for each proton and carbon are detailed in the cited literature. |

UV-Visible Spectroscopy

UV-Visible spectroscopy is a simpler technique used for the quantitative analysis of propafenone hydrochloride and for determining its maximum wavelength of absorption (λmax). researchgate.netresearchgate.net The UV spectrum of propafenone hydrochloride in ethanol (B145695) exhibits a maximum absorption at approximately 301 nm. researchgate.net Another study reports a λmax of 246.0 nm. ijcrt.org In a different analysis, the maximum wavelength absorption was observed at 250 nm. researchgate.net The linearity for quantification has been observed in concentration ranges such as 20-200 µg/ml. researchgate.net It's a straightforward and cost-effective method often used for routine quality control tests. researchgate.net

Stability-Indicating Analytical Method Development

Stability-indicating analytical methods are crucial for distinguishing the intact active pharmaceutical ingredient (API) from its degradation products, which may form under various environmental conditions. These methods are essential for assessing the stability of drug substances and formulations over time.

Forced degradation, or stress testing, is a critical component in the development of stability-indicating methods. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products. This process helps to elucidate the degradation pathways and demonstrate the specificity of the analytical method.

Studies have shown that this compound is susceptible to degradation under various stress conditions. Specifically, it has been found to be highly susceptible to oxidative and thermal degradation. researchgate.netresearchgate.net One study subjected propafenone hydrochloride to a range of forced degradation conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. researchgate.net

Significant degradation has been observed under oxidative conditions, such as exposure to hydrogen peroxide. nih.gov For instance, treatment with 3% hydrogen peroxide at 60°C for 5 hours resulted in notable degradation. nih.gov Thermal stress, such as heating at 105°C for 24 hours, also induced degradation, although to a lesser extent than oxidative stress. nih.gov

Acidic hydrolysis, for example with 1 N HCl at 60°C for 3.5 hours, has been shown to cause slight degradation. nih.gov In contrast, the compound has demonstrated relative stability in alkaline mediums, with insignificant impact on its stability. researchgate.netresearchgate.net

The table below summarizes the typical stress conditions used in forced degradation studies of propafenone hydrochloride and the observed degradation.

| Stress Condition | Reagent/Parameters | Observed Degradation |

| Oxidative | 3% H₂O₂ at 60°C for 5 hours | Significant degradation nih.gov |

| Thermal | 105°C for 24 hours | Slight degradation nih.gov |

| Acidic | 1 N HCl at 60°C for 3.5 hours | Slight degradation nih.gov |

| Alkaline | 2 N NaOH at 60°C for 24 hours | Slight degradation nih.gov |

These studies are instrumental in developing and validating analytical methods, such as high-performance liquid chromatography (HPLC), that can effectively separate and quantify the intact drug from its degradation products. researchgate.netsci-hub.se

Following forced degradation studies, the next critical step is the identification and characterization of the resulting degradation products. This is essential for understanding the degradation pathways and for ensuring the safety and quality of the drug product. Various analytical techniques are employed for this purpose, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Through these advanced analytical techniques, several degradation products of propafenone have been identified. These include products of oxidation, such as N-oxides, sulfoxides, and sulfones. researchgate.net Other identified degradation products include epoxide, N-hydroxy, and amide impurities. researchgate.net In some cases, constitutional isomers of the degradation products have also been identified. researchgate.net

The main degradation product formed under acidic and oxidative stress has been characterized using liquid chromatography with mass spectrometry. researchgate.netresearchgate.net Gas chromatography-mass spectrometry (GC-MS) has also been utilized to identify degradation products following forced degradation studies. researchgate.net

A detailed mechanistic explanation for the formation of these degradation products has been proposed in some studies, providing valuable insight into the chemical stability of the propafenone molecule. researchgate.net The table below lists some of the identified degradation products of propafenone.

| Degradation Product Type | Specific Impurities Identified |

| Oxidative | N-oxide, Sulfoxide, Sulfone, Epoxide researchgate.net |

| Hydrolytic/Other | N-hydroxy impurity, Amide impurity researchgate.net |

| Isomeric | Constitutional isomers researchgate.net |

| Process-Related | N-depropylpropafenone fda.gov |

The identification of these degradation products is a crucial step in establishing a comprehensive impurity profile for this compound, which is vital for quality control and regulatory purposes.

Quality by Design (QbD) Approaches in Analytical Method Development and Validation

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. nih.govresearchgate.netetflin.com In the context of analytical methods, this is referred to as Analytical QbD (AQbD). The goal of AQbD is to design a method that is robust and reliable throughout the lifecycle of the product. nih.gov

The AQbD process involves several key steps:

Defining an Analytical Target Profile (ATP): This involves outlining the requirements for the analytical method, such as the target analytes, the type of analytical technique, and the required performance criteria. etflin.com

Critical Quality Attributes (CQAs): These are the properties of the analytical method that need to be controlled to ensure the desired quality of the results.

Risk Assessment: This step identifies potential variables in the analytical method that could impact its performance. researchgate.netetflin.com Tools like the Ishikawa (fishbone) diagram are often used for this purpose. researchgate.net

Design of Experiments (DoE): This is a statistical approach used to systematically investigate the effects of different variables on the method's performance and to optimize the method parameters. impactfactor.org

Method Operable Design Region (MODR): The MODR defines the experimental conditions under which the method is known to perform reliably. nih.gov

Control Strategy: This involves establishing a set of controls to ensure the ongoing performance of the analytical method. etflin.com

Continuous Monitoring: The performance of the method is continuously monitored throughout its lifecycle to ensure it remains fit for purpose. researchgate.netetflin.com

The application of QbD principles to the development of analytical methods for propafenone hydrochloride has been reported. nih.govresearchgate.net This approach has been used to develop and validate chromatographic and spectrophotometric methods for the estimation of propafenone hydrochloride. researchgate.net By systematically varying parameters and using tools like Ishikawa diagrams and principal component analysis, critical method parameters can be identified and controlled. researchgate.net

The benefits of using an AQbD approach include the development of more robust and reliable analytical methods, a reduction in out-of-specification (OOS) results, and greater regulatory flexibility. nih.gov This proactive approach to method development ensures a deep understanding of the method's capabilities and limitations, leading to improved analytical performance and product quality. nih.gov

Formulation Research and Advanced Delivery Systems

Controlled and Sustained Release Systems Development in Preclinical Studies (e.g., Microspheres, Pellets)

The development of controlled and sustained-release formulations for propafenone (B51707) hydrochloride is a key area of research, aimed at maintaining stable plasma concentrations and improving therapeutic outcomes. Preclinical investigations have primarily focused on pellet-based systems, using the racemic mixture of propafenone hydrochloride.

One significant study successfully developed sustained-release pellets of propafenone hydrochloride (PPF) using an extrusion-spheronization method. mdpi.comnih.gov These microcrystalline cellulose (B213188) (MCC)-based pellets were designed to provide prolonged drug release compared to immediate-release tablets. nih.gov

Detailed Research Findings:

Physical Characteristics: Scanning electron microscopy revealed the pellets to be spherical with a mean size of approximately 950 µm. mdpi.comnih.gov

In Vitro Release Profile: Dissolution studies were conducted to compare the release profile of the sustained-release pellets against immediate-release tablets. The tests were performed in a simulated gastric medium (pH 1.2) for the first 2 hours, followed by a simulated intestinal medium (pH 6.8) for up to 8-12 hours. mdpi.com The results demonstrated a significantly slower and more sustained release from the pellet formulation. While over 90% of the drug was released from tablets within the first hour, only about 30% was released from the pellets in the first two hours. mdpi.com The release kinetics from the pellets were found to follow a zero-order model. nih.gov

Table 1: Comparative In Vitro Release of Propafenone Hydrochloride (PPF)

| Time | Cumulative Release from Tablets (%) | Cumulative Release from Pellets (%) |

|---|---|---|

| 1 hour | >90% | Not specified, but <30% at 2h |

| 2 hours | ~100% | ~30% |

In Vivo Preclinical Studies: A pharmacokinetic study in dogs was conducted to compare the sustained-release pellets with immediate-release tablets. The results confirmed the sustained-release characteristics observed in vitro. The area under the curve (AUC), which represents total drug exposure, was 1.2-fold higher for the pellet formulation compared to the tablets, indicating enhanced bioavailability or more consistent absorption over time. nih.gov

While these studies utilize the racemic mixture, the stereospecific properties of propafenone enantiomers—where (R)-propafenone acts as an inhibitor of the ryanodine (B192298) receptor (RyR2) and (S)-propafenone acts as a beta-blocker—underscore the potential for future research into enantiomer-specific controlled-release systems. ahajournals.org

Nanotechnology-Based Drug Delivery Approaches for Enhanced Research Applications

Nanotechnology offers promising strategies for developing advanced drug delivery systems, which can be leveraged for research applications to study drug targeting, cellular uptake, and release kinetics at a microscopic level. nih.gov For propafenone, nanoparticle-based systems have been investigated to encapsulate the drug, potentially enhancing its delivery and allowing for the modulation of its release profile. nih.gov

Research in this area has focused on polymeric nanoparticles, which can protect the encapsulated drug and control its release. researchgate.net One study explored the encapsulation of propafenone hydrochloride into nanoparticles made from a polyethylene (B3416737) glycol-grafted-polylactic acid (PEG-g-PLA) copolymer using an emulsification-solvent evaporation method. nih.gov

Detailed Research Findings:

The study aimed to understand how different formulation factors influence the nanoparticle's internal structure, specifically its porosity, and the subsequent drug release profile. nih.gov

Formulation Variables: The key variables investigated were the initial drug loading and the amount of triethylamine (B128534) (TEA), a base used to modify the drug's properties during encapsulation. nih.gov

Encapsulation and Porosity: The encapsulation efficiency of propafenone ranged from 10% to 43%, depending on the initial drug loading and the quantity of TEA used. Porosity analysis showed that formulations with higher drug loading had a greater volume of small pores and a more complex pore structure. nih.gov

Release Kinetics: The complexity of the pore structure directly impacted the drug release rate. Nanoparticles with a more intricate pore network exhibited slower drug release, likely due to a decrease in the effective diffusion coefficient of the drug out of the nanoparticle matrix. nih.gov

Table 2: Effect of Formulation Factors on Propafenone-Loaded Nanoparticles

| Formulation Factor | Observation | Impact on Drug Release |

|---|---|---|

| Higher Initial Drug Loading | Greater volume of small pores, more complex pore structure | Slower drug release |

| Addition of Triethylamine (TEA) | Altered pore size distribution | Influenced encapsulation efficiency and release profile |

These findings suggest that by manipulating formulation parameters, nanotechnology-based systems can be precisely engineered for research purposes to achieve specific release profiles, which is crucial for studying the pharmacodynamics of compounds like (r)-(+)-propafenone hydrochloride.

Physicochemical Modulation via Crystal Engineering (e.g., Cocrystals, Salts) for Research Purposes

Crystal engineering is a powerful tool used in pharmaceutical sciences to modify the physicochemical properties of an active pharmaceutical ingredient (API) without altering its covalent structure. mdpi.comresearchgate.net This approach, which involves the design and synthesis of multicomponent crystalline solids like salts and cocrystals, is highly relevant for research on compounds such as this compound. mdpi.com The primary goal is to improve properties like solubility, dissolution rate, stability, and bioavailability. nih.gov

Crystal Engineering Strategies for Research:

Salt Formation: Salt formation is a common method to enhance the solubility of ionizable drugs. nih.gov Since propafenone is a weakly basic compound, it is formulated as a hydrochloride salt to improve its aqueous solubility. fda.gov Further research could explore the formation of different salt forms using various counterions to systematically study the impact on physicochemical properties.

Cocrystal Formation: A promising strategy, particularly for hydrochloride salts, is the formation of pharmaceutical cocrystals. mdpi.com Cocrystals are multicomponent crystals where the API and a coformer (a benign molecule, often a GRAS-listed compound) are held together by non-covalent interactions, such as hydrogen bonds. researchgate.netnih.gov

A specific crystal engineering strategy has been developed for amine hydrochloride APIs. This approach introduces strong hydrogen-bond donors (like neutral organic acids) to interact with the chloride ion, which may be an underutilized hydrogen-bond acceptor in the original API salt crystal structure. nih.gov This creates a new, stable crystalline phase with potentially different and improved properties. nih.govresearchgate.net

Table 3: Application of Crystal Engineering for Research on this compound

| Technique | Principle | Potential Research Application | Example Coformers for Amine HCls |

|---|---|---|---|

| Salt Screening | Pairing the API with different pharmaceutically acceptable counterions. | To create a library of new salts and evaluate their comparative solubility, stability, and dissolution profiles. | Mesylate, Tosylate, Maleate, etc. |

| Cocrystallization | Combining the API hydrochloride with a neutral coformer via hydrogen bonding. nih.gov | To systematically modify dissolution rates (either increase or decrease) and improve physical stability for research formulations. nih.gov | Benzoic acid, Succinic acid, Fumaric acid. nih.gov |

For a molecule like this compound, applying these crystal engineering principles in a research setting would allow for the creation of novel solid forms. These new forms could then be studied to understand the structure-property relationships, providing valuable data for the development of future drug products with optimized characteristics.

Investigational Preclinical Applications and Drug Repositioning

Modulation of Multidrug Resistance Mechanisms in Cancer Models

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively effluxes cytotoxic drugs from cancer cells. Propafenone (B51707), as a racemic mixture, and its metabolites have been identified as inhibitors of P-gp.

In preclinical studies using Caco-2 cell monolayers, a model for the intestinal barrier and P-gp-mediated transport, racemic propafenone and its primary metabolites, 5-hydroxypropafenone (B19502) and N-desalkylpropafenone, were shown to inhibit the P-gp-mediated transport of digoxin (B3395198). nih.gov The inhibitory concentrations (IC50) for this effect were determined, highlighting the potential of these compounds to reverse P-gp-mediated drug resistance. nih.gov While propafenone and N-desalkylpropafenone were not found to be substrates for P-gp, 5-hydroxypropafenone was translocated by this transporter. nih.gov

Further research into propafenone analogs has indicated that their efficacy as MDR modulators is linked to their lipophilicity and hydrogen bond acceptor strength. nih.gov These analogs have been shown to stimulate the ATPase activity of P-gp, suggesting a direct interaction with the transporter. nih.gov

It is important to note that these studies were conducted using the racemic mixture of propafenone. Specific investigations into the stereoselective inhibition of P-glycoprotein by the individual (R)- and (S)-enantiomers of propafenone are not extensively available in the current literature. Therefore, while the findings for racemic propafenone are promising, further research is required to delineate the specific contribution of (r)-(+)-propafenone hydrochloride to the modulation of multidrug resistance.